molecular formula C16H21N3O6 B3165919 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid CAS No. 904814-87-5

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid

Cat. No.: B3165919
CAS No.: 904814-87-5
M. Wt: 351.35 g/mol
InChI Key: DBHWLMWTRSFATJ-UHFFFAOYSA-N
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Description

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid is a chemical compound with the molecular formula C16H21N3O6 and a molecular weight of 351.35 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structural features.

Preparation Methods

The synthesis of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid typically involves the reaction of 4-nitrobenzoic acid with tert-butoxycarbonyl piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid depends on its specific applicationThe nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding or electrostatic interactions with the target protein . The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as the presence of both a nitro group and a tert-butoxycarbonyl-protected piperazine ring, which contribute to its versatility and utility in various research fields.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-9-7-17(8-10-18)13-11(14(20)21)5-4-6-12(13)19(23)24/h4-6H,7-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHWLMWTRSFATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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